molecular formula C22H23N3O3 B2608242 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide CAS No. 894002-71-2

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide

Cat. No.: B2608242
CAS No.: 894002-71-2
M. Wt: 377.444
InChI Key: XPOWRBFGQWXPNC-UHFFFAOYSA-N
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Description

This compound is a substituted indole derivative featuring a 2-oxoacetamide core linked to an N-phenyl group and a diethylaminoethyl substituent at the indole’s 1-position. Structurally, the indole’s 3-position is bonded to a 2-oxoacetyl moiety, while the 1-position is modified with a 2-(diethylamino)-2-oxoethyl chain. Such modifications are characteristic of bioactive molecules targeting enzymes or receptors, where the diethylamino group may enhance solubility or modulate electronic effects.

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-3-24(4-2)20(26)15-25-14-18(17-12-8-9-13-19(17)25)21(27)22(28)23-16-10-6-5-7-11-16/h5-14H,3-4,15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOWRBFGQWXPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole ring is replaced by the diethylamino group.

    Formation of the Phenylacetamide Moiety: The phenylacetamide moiety can be introduced through an amide coupling reaction, where the indole derivative reacts with phenylacetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, acids, and bases can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its therapeutic properties , particularly in the treatment of cancer and inflammatory diseases. Research indicates that similar compounds can induce apoptosis in various cancer cell lines, suggesting potential anticancer activity. For example, a study demonstrated that related indole derivatives exhibited cytotoxic effects against HeLa and CEM T-lymphocyte cell lines.

The interaction of this compound with biological macromolecules is a key area of study. It may modulate enzyme activities or receptor functions, impacting pathways involved in disease progression. The mechanism of action typically involves binding to specific targets, which can lead to significant biochemical changes within cells.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a building block for more complex molecules. Its unique structure allows chemists to explore new synthetic routes and develop derivatives with enhanced biological activities or improved pharmacokinetic properties .

Case Study 1: Anticancer Activity

A recent study explored the anticancer effects of compounds similar to 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide. The results indicated that these compounds could significantly inhibit tumor growth in vitro, particularly in breast cancer models. The study suggested that structural modifications could enhance efficacy against specific cancer types.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of this compound. In vitro assays demonstrated that it could reduce pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent. This property could be beneficial for developing treatments for chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituents at the Indole 1-Position

  • Target Compound: 1-(2-(Diethylamino)-2-oxoethyl) group.
  • Compound 5a–y () : 2-(Adamantan-1-yl) group.
    • The bulky adamantane substituent enhances lipophilicity, likely improving membrane permeability but reducing solubility. This trade-off is critical in pharmacokinetics .
  • N-(4-fluorobenzyl) Derivative (): 4-Fluorobenzyl group.

Modifications at the Acetamide N-Substituent

  • Target Compound : N-phenyl group.
    • The unsubstituted phenyl ring may favor π-π stacking interactions in hydrophobic binding pockets.
  • N-(2-Morpholinoethyl) Derivative (): Morpholinoethyl group. The morpholine ring introduces basicity and hydrogen-bond acceptors, which could enhance interactions with charged residues in enzymatic active sites .
  • N-(Thiophen-2-carboxylic-3-yl) Derivative () : Thiophene-carboxylic acid substituent.
    • The thiophene heterocycle and carboxylic acid group may confer metal-chelating properties or alter solubility profiles .

Core Structural Variations

  • Hydrazine-Linked Derivatives () : Incorporation of hydrazinyl linkers between indole and acetamide.
    • Hydrazine groups can increase conformational flexibility but may reduce metabolic stability due to susceptibility to oxidation .
  • Diketo Acid Modifications (): Replacement of the oxoacetamide with diketo acid moieties. Diketo acids are known for metal-chelating abilities (e.g., in HIV integrase inhibitors), suggesting divergent biological targets compared to the target compound .

Data Table: Key Structural and Hypothetical Properties of Selected Analogs

Compound Name Indole 1-Substituent Acetamide N-Substituent Molecular Weight (g/mol) Hypothetical LogP* Key Feature(s)
Target Compound Diethylamino-oxoethyl Phenyl ~425.5 2.8 Polar amino group enhances solubility
2-(Adamantan-1-yl) Derivative Adamantane Varied amines ~450–500 4.5–5.2 High lipophilicity
N-(4-Fluorobenzyl) Derivative H 4-Fluorobenzyl ~326.3 3.1 Halogen improves metabolic stability
N-(2-Morpholinoethyl) Derivative H Morpholinoethyl ~343.4 1.9 Basic moiety for charge interactions

*LogP values estimated using fragment-based methods.

Research Findings and Implications

  • Adamantane vs. Diethylamino Groups: Adamantane-containing analogs () exhibit higher LogP values, suggesting superior membrane penetration but poorer aqueous solubility compared to the target compound .
  • Morpholinoethyl vs. Phenyl: The morpholine derivative () could target enzymes with polar active sites, whereas the phenyl group in the target compound may favor hydrophobic interactions .

Biological Activity

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide is a compound of interest due to its unique structure, which includes an indole core and various functional groups. This compound has been studied for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-phenylacetamide. The molecular formula is C16H18N2O3C_{16}H_{18}N_{2}O_{3}, and its molecular weight is approximately 286.33 g/mol. The structure features an indole ring, which is known for its biological activity, particularly in drug design.

PropertyValue
IUPAC Name2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide
Molecular FormulaC₁₆H₁₈N₂O₃
Molecular Weight286.33 g/mol
Chemical StructureChemical Structure

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

Anticancer Properties:
Studies have shown that derivatives of indole compounds can inhibit cancer cell proliferation. For instance, modifications to the indole structure have led to compounds with significant cytotoxic effects against various cancer cell lines, suggesting that 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide may also possess similar properties .

Anti-inflammatory Effects:
The compound has been investigated for its ability to modulate inflammatory pathways. It may inhibit specific enzymes involved in inflammation, thereby reducing the production of pro-inflammatory cytokines .

Mechanism of Action:
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. For example, it may bind to kinases or phosphatases, altering their activity and influencing downstream signaling pathways.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Indole Derivatives:
    A study published in the Journal of Medicinal Chemistry examined various indole derivatives and their anticancer activities. It found that modifications to the indole core significantly enhanced cytotoxicity against breast and lung cancer cell lines .
  • Anti-inflammatory Research:
    Another study focused on a related compound's anti-inflammatory effects, demonstrating a reduction in edema in animal models when treated with an indole derivative similar to 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide .

Q & A

Basic: What are the standard synthetic protocols for preparing 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with indole derivatives. For example, a similar compound (AJ) was synthesized by refluxing {3-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}acetic acid with aniline, followed by TLC monitoring and recrystallization from methanol . Key steps include:

  • Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base .
  • Purification : Recrystallization from polar solvents (e.g., methanol/acetone mixtures) to enhance purity .
  • Characterization : Confirm structure via IR (amide C=O stretch ~1650 cm⁻¹), 1^1H/13^13C NMR (e.g., indole proton signals at δ 7.0–7.8 ppm), and elemental analysis .

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Structural elucidation relies on spectroscopic and crystallographic methods:

  • Spectroscopy :
    • IR : Identifies carbonyl groups (e.g., 2-oxoacetamide at ~1700 cm⁻¹) and amine stretches .
    • NMR : 1^1H NMR detects diethylamino protons (δ 1.0–1.2 ppm for CH₃, δ 3.2–3.5 ppm for CH₂), while 13^13C NMR confirms carbonyl carbons (~170 ppm) .
  • X-ray crystallography : Resolves torsional angles (e.g., 61.8° twist between aromatic rings in a related acetamide) and hydrogen-bonding motifs (N–H⋯N interactions) .

Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict energetically favorable pathways. For example:

  • Transition state analysis : Identifies rate-limiting steps (e.g., amide bond formation) using software like Gaussian .
  • Solvent effects : COSMO-RS models evaluate solvent polarity impacts on yield .
  • Machine learning : Trains models on existing reaction datasets to suggest optimal conditions (e.g., temperature, catalyst) .

Advanced: How do structural modifications (e.g., diethylamino vs. dimethylamino groups) affect bioactivity?

Methodological Answer:
Comparative studies on analogs reveal:

  • Electron-withdrawing groups : Diethylamino enhances solubility via increased basicity, improving membrane permeability in cellular assays .
  • Steric effects : Bulkier substituents (e.g., diethylamino vs. dimethylamino) may hinder target binding, reducing potency. This is tested via molecular docking (e.g., AutoDock Vina) and SPR binding assays .
  • Case study : A related indole acetamide showed reduced cytotoxicity when the diethylamino group was replaced with morpholine, suggesting role of amine pKa in toxicity .

Basic: What in vitro assays are used to screen this compound’s biological activity?

Methodological Answer:

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .

Advanced: How can contradictions in biological data (e.g., variable IC₅₀ values) be resolved?

Methodological Answer:
Discrepancies may arise from assay conditions or compound stability. Strategies include:

  • Dose-response validation : Repeat assays with freshly prepared DMSO stocks to exclude degradation .
  • Metabolic stability : LC-MS/MS to monitor compound integrity in cell media over 24h .
  • Target engagement : Use CRISPR-engineered cells (e.g., knockout of putative targets) to confirm specificity .

Advanced: What strategies improve the compound’s pharmacokinetic profile?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked diethylamino) to enhance oral bioavailability .
  • LogP optimization : Replace phenyl with pyridyl groups to reduce hydrophobicity (calculated via ChemAxon) .
  • Metabolic blocking : Fluorine substitution at vulnerable positions to slow CYP450-mediated degradation .

Basic: What analytical techniques assess purity and stability?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities .
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitored by TLC/HPLC .
  • Mass spectrometry : HRMS (ESI+) confirms molecular ion integrity .

Advanced: How does crystallography inform formulation development?

Methodological Answer:

  • Polymorph screening : Identify stable crystal forms (e.g., Form I vs. II) via slurry experiments in 10 solvents .
  • Co-crystallization : Improve solubility by co-crystallizing with carboxylic acids (e.g., succinic acid) .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., π-π stacking) affecting dissolution rates .

Advanced: What in silico tools predict toxicity profiles?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity, Ames mutagenicity .
  • Molecular dynamics : Simulate binding to hERG channels (e.g., Desmond) to assess cardiac risk .
  • Pathway analysis : KEGG mapper links off-target effects to signaling pathways (e.g., NF-κB) .

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